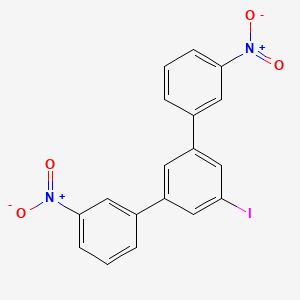
1-Iodo-3,5-bis(3-nitrophenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-3,5-bis(3-nitrophenyl)benzene is an aromatic compound characterized by the presence of iodine and nitro groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Iodo-3,5-bis(3-nitrophenyl)benzene typically involves the iodination of 3,5-bis(3-nitrophenyl)benzene. This can be achieved through electrophilic aromatic substitution reactions where iodine is introduced to the benzene ring in the presence of a suitable catalyst. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Iodo-3,5-bis(3-nitrophenyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted by other nucleophiles in the presence of suitable reagents.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium or platinum, and strong oxidizing agents. Major products formed from these reactions include amines and other substituted aromatic compounds.
Applications De Recherche Scientifique
1-Iodo-3,5-bis(3-nitrophenyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways involving aromatic compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-Iodo-3,5-bis(3-nitrophenyl)benzene exerts its effects involves the interaction of its functional groups with molecular targets. The nitro groups can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-Iodo-3,5-bis(3-nitrophenyl)benzene can be compared with other similar compounds such as:
1-Iodo-3,5-dinitrobenzene: Similar in structure but with fewer nitro groups.
1-Iodo-3,5-bis(trifluoromethyl)benzene: Contains trifluoromethyl groups instead of nitro groups, leading to different chemical properties.
Propriétés
Numéro CAS |
586959-92-4 |
|---|---|
Formule moléculaire |
C18H11IN2O4 |
Poids moléculaire |
446.2 g/mol |
Nom IUPAC |
1-iodo-3,5-bis(3-nitrophenyl)benzene |
InChI |
InChI=1S/C18H11IN2O4/c19-16-8-14(12-3-1-5-17(10-12)20(22)23)7-15(9-16)13-4-2-6-18(11-13)21(24)25/h1-11H |
Clé InChI |
QRALYMNWELTVKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)I)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




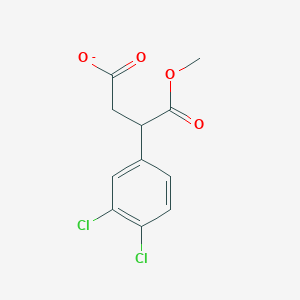
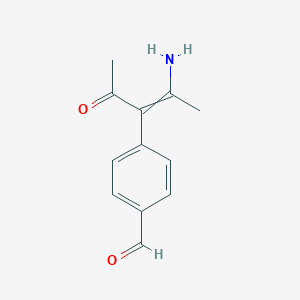
![1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12573676.png)

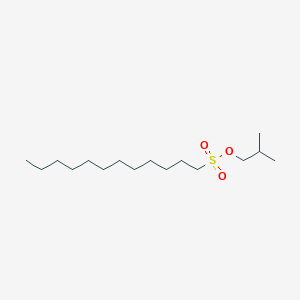

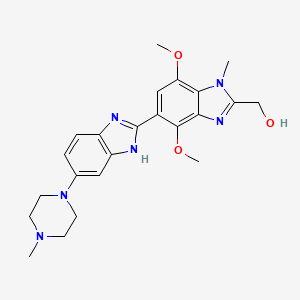



![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B12573740.png)
![N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B12573741.png)
